molecular formula C14H13BrClN3O3S B4810496 4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE

4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE

Cat. No.: B4810496
M. Wt: 418.7 g/mol
InChI Key: FKMXDLITEAYETN-UHFFFAOYSA-N
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Description

4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromo-2-chloroaniline with a suitable carbonyl compound to form the corresponding anilino carbonyl derivative. This intermediate is then reacted with a sulfonamide precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-[(4-CHLOROANILINO)METHYL]BENZENOL
  • METHYL 2-(((4-CHLOROANILINO)CARBONYL)AMINO)BENZOATE
  • 1-CHLORO-4-({[(4-CHLOROANILINO)CARBONYL]AMINO}SULFONYL)BENZENE

Uniqueness

4-({[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[(4-sulfamoylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3O3S/c15-10-3-6-13(12(16)7-10)19-14(20)18-8-9-1-4-11(5-2-9)23(17,21)22/h1-7H,8H2,(H2,17,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMXDLITEAYETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Br)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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